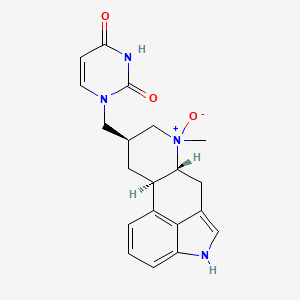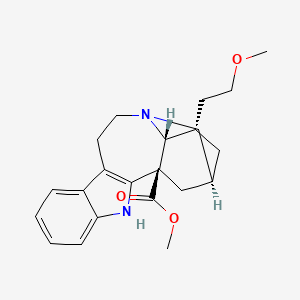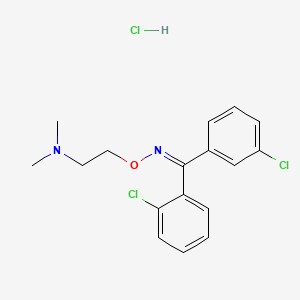
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorophenyl groups, a methanone moiety, and an oxime functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride typically involves multiple steps, starting with the preparation of the chlorophenylmethanone intermediate. This intermediate can be synthesized through Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting (2-Chlorophenyl)(3-chlorophenyl)methanone is then reacted with hydroxylamine hydrochloride to form the oxime derivative. Finally, the oxime is treated with 2-(dimethylamino)ethyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research is conducted to explore its efficacy and safety as a therapeutic compound.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chlorophenyl groups may interact with hydrophobic pockets in proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(4-chlorophenyl)methanone: Similar structure but with different positioning of the chlorophenyl groups.
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone: Contains an amino and nitro group, offering different reactivity.
(2-Hydroxyphenyl)(phenyl)methanone oxime: Similar oxime functionality but with different substituents.
Uniqueness
(2-Chlorophenyl)(3-chlorophenyl)methanone O-(2-(dimethylamino)ethyl)oxime hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for diverse research and industrial applications.
Properties
CAS No. |
126517-40-6 |
|---|---|
Molecular Formula |
C17H19Cl3N2O |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
2-[(Z)-[(2-chlorophenyl)-(3-chlorophenyl)methylidene]amino]oxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H18Cl2N2O.ClH/c1-21(2)10-11-22-20-17(13-6-5-7-14(18)12-13)15-8-3-4-9-16(15)19;/h3-9,12H,10-11H2,1-2H3;1H/b20-17-; |
InChI Key |
MHSNTBQDFWQBJR-BZHDPTRRSA-N |
Isomeric SMILES |
CN(C)CCO/N=C(/C1=CC(=CC=C1)Cl)\C2=CC=CC=C2Cl.Cl |
Canonical SMILES |
CN(C)CCON=C(C1=CC(=CC=C1)Cl)C2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





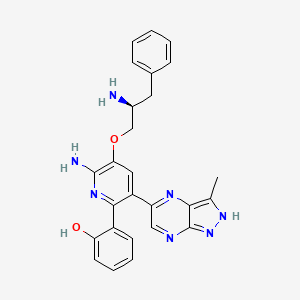
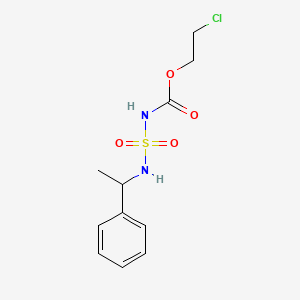
![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
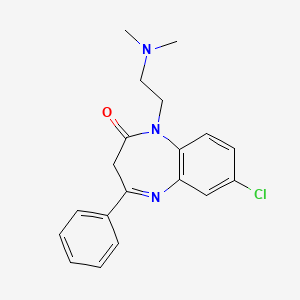
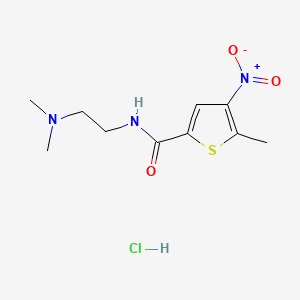
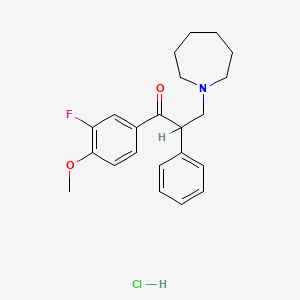
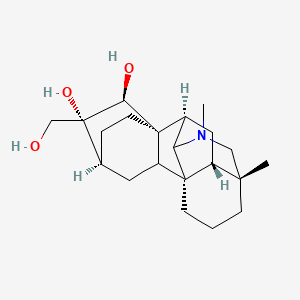
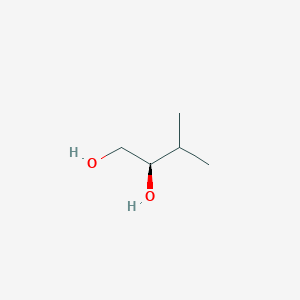
![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)
